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Compound of Interest

Compound Name: (RS)-Fmoc-alpha-methoxyglycine

Cat. No.: B142108 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(RS)-Fmoc-alpha-methoxyglycine is a non-canonical amino acid building block used in solid-

phase peptide synthesis (SPPS). The presence of a methoxy group at the alpha-carbon

introduces unique structural and conformational properties to the peptide backbone. As a

glycine derivative, it provides local flexibility, while the methoxy substitution can influence

secondary structure and receptor binding interactions. This building block is particularly useful

in the design of peptidomimetics and for introducing conformational constraints. Due to the

substitution at the alpha-carbon, (RS)-Fmoc-alpha-methoxyglycine is considered a sterically

hindered amino acid, which requires optimized coupling protocols to ensure efficient

incorporation into peptide sequences.

These application notes provide a comprehensive overview of the use of (RS)-Fmoc-alpha-
methoxyglycine in peptide synthesis, including recommended protocols, potential challenges,

and troubleshooting strategies.

Properties and Handling
(RS)-Fmoc-alpha-methoxyglycine is a racemic mixture. It is important to consider that the

use of this building block will result in the synthesis of a diastereomeric mixture of peptides. If a

specific stereoisomer is required, chromatographic separation of the final peptide will be

necessary.
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Property Value

Molecular Formula C₁₈H₁₇NO₅

Molecular Weight 327.33 g/mol

Appearance White to off-white powder

Solubility Soluble in DMF, NMP, and DCM

Storage Store at 2-8°C, protected from moisture

Data Presentation: Strategies for Coupling Sterically
Hindered Amino Acids
The incorporation of sterically hindered amino acids like (RS)-Fmoc-alpha-methoxyglycine
can be challenging. The following table summarizes various coupling reagents and their

general effectiveness in such cases. The choice of reagent and conditions should be optimized

for each specific sequence.
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Coupling
Reagent

Additive Base

Relative
Efficiency for
Hindered
Couplings

Notes

HATU HOAt
DIPEA, 2,4,6-

Collidine
Very High

Highly effective,

but can be

expensive.

HCTU -
DIPEA, 2,4,6-

Collidine
High

A more cost-

effective

alternative to

HATU.

COMU -
DIPEA, 2,4,6-

Collidine
Very High

Third-generation

uronium salt,

high efficiency

and safety

profile.

PyAOP -
DIPEA, 2,4,6-

Collidine
Very High

Phosphonium

salt-based

reagent,

excellent for

difficult

couplings.

DIC OxymaPure® - Moderate to High

Carbodiimide-

based coupling,

OxymaPure®

can reduce

racemization.

DIC HOBt - Moderate

Standard

carbodiimide

coupling, may be

less effective for

highly hindered

residues.
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Data compiled from general knowledge of SPPS and not from specific experiments with (RS)-
Fmoc-alpha-methoxyglycine.

Experimental Protocols
Protocol 1: Standard Coupling of (RS)-Fmoc-alpha-
methoxyglycine using HATU
This protocol describes a standard method for the incorporation of (RS)-Fmoc-alpha-
methoxyglycine into a peptide sequence on a solid support using HATU as the coupling

reagent.

Materials:

Peptide-resin with a free N-terminal amine

(RS)-Fmoc-alpha-methoxyglycine

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

DIPEA (N,N-Diisopropylethylamine)

DMF (N,N-Dimethylformamide)

DCM (Dichloromethane)

20% (v/v) Piperidine in DMF

Procedure:

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

Fmoc Deprotection:

Treat the resin with 20% piperidine in DMF for 5 minutes.

Drain the solution.

Treat the resin again with 20% piperidine in DMF for 15 minutes.
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Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

Amino Acid Activation:

In a separate vial, dissolve (RS)-Fmoc-alpha-methoxyglycine (3 eq. relative to resin

loading) and HATU (2.9 eq.) in DMF.

Add DIPEA (6 eq.) to the solution.

Allow the pre-activation to proceed for 2-5 minutes.

Coupling Reaction:

Add the activated amino acid solution to the resin.

Agitate the mixture for 2-4 hours at room temperature.

Monitor the reaction progress using a Kaiser test. If the test is positive (blue beads),

indicating incomplete coupling, continue the reaction for another 1-2 hours or proceed to a

double coupling (see Protocol 2).

Washing:

Drain the coupling solution.

Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).

Proceed to the next cycle of deprotection and coupling.

Protocol 2: Double Coupling for Difficult Sequences
If the initial coupling is incomplete, a second coupling step can be performed to drive the

reaction to completion.

Procedure:

After the first coupling reaction (Step 4 in Protocol 1), drain the reaction vessel.

Wash the resin with DMF (3 x 1 min).
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Prepare a fresh solution of activated (RS)-Fmoc-alpha-methoxyglycine as described in

Step 3 of Protocol 1.

Add the fresh activated amino acid solution to the resin and agitate for another 2-4 hours.

Wash the resin as described in Step 5 of Protocol 1.

Protocol 3: Cleavage and Deprotection
This protocol describes the final cleavage of the peptide from the resin and removal of side-

chain protecting groups.

Materials:

Peptide-resin

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5%

Water. Caution: TFA is highly corrosive. Handle with appropriate personal protective

equipment in a fume hood.

Cold diethyl ether

Procedure:

Wash the peptide-resin with DCM (3 x 1 min) and dry under vacuum for at least 1 hour.

Add the cleavage cocktail to the resin (10 mL per gram of resin).

Agitate the mixture at room temperature for 2-3 hours.

Filter the resin and collect the filtrate containing the cleaved peptide.

Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

Centrifuge the mixture to pellet the peptide.

Decant the ether and wash the peptide pellet with cold diethyl ether twice.

Dry the crude peptide under vacuum.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b142108?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b142108?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
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Caption: Workflow for the incorporation of (RS)-Fmoc-alpha-methoxyglycine in SPPS.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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